molecular formula C28H26N2O2 B325197 3-phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide

3-phenyl-N-{5-[(3-phenylpropanoyl)amino]-1-naphthyl}propanamide

Katalognummer: B325197
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: FKVYLEDAGNMELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-1,5-naphthalenediylbis(3-phenylpropanamide): is a complex organic compound that features a naphthalene core with two 3-phenylpropanamide groups attached at the 1 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) typically involves the reaction of 1,5-diaminonaphthalene with 3-phenylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of protein-ligand interactions.

    Medicine: Research could explore its potential as a therapeutic agent or drug delivery system.

    Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) exerts its effects would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-1,5-naphthalenediylbis(3-phenylacrylamide)
  • N,N’-1,5-naphthalenediylbis(3-phenylbutanamide)

Uniqueness

N,N’-1,5-naphthalenediylbis(3-phenylpropanamide) is unique due to its specific structural configuration, which may confer distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Eigenschaften

Molekularformel

C28H26N2O2

Molekulargewicht

422.5 g/mol

IUPAC-Name

3-phenyl-N-[5-(3-phenylpropanoylamino)naphthalen-1-yl]propanamide

InChI

InChI=1S/C28H26N2O2/c31-27(19-17-21-9-3-1-4-10-21)29-25-15-7-14-24-23(25)13-8-16-26(24)30-28(32)20-18-22-11-5-2-6-12-22/h1-16H,17-20H2,(H,29,31)(H,30,32)

InChI-Schlüssel

FKVYLEDAGNMELY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CCC4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.